molecular formula C7H3ClF3I B115185 3-Chloro-4-iodobenzotrifluoride CAS No. 141738-80-9

3-Chloro-4-iodobenzotrifluoride

Cat. No.: B115185
CAS No.: 141738-80-9
M. Wt: 306.45 g/mol
InChI Key: ULJRBVGSKAKZKQ-UHFFFAOYSA-N
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Description

3-Chloro-4-iodobenzotrifluoride is an organic compound with the chemical formula C7H3ClF3I . It is a colorless to pale yellow liquid with a strong pungent odor . This compound is primarily used as a substrate, reagent, and catalyst in organic synthesis reactions. It has applications in the fields of pesticides and pharmaceuticals, where it is used to prepare pesticides, pharmaceutical intermediates, and antibacterial agents .

Mechanism of Action

Target of Action

3-Chloro-4-iodobenzotrifluoride is a chemical compound with the molecular formula C7H3ClF3I

Mode of Action

Similar compounds have been shown to undergo reactions such as aminocarbonylation . In this process, the compound interacts with its targets, leading to changes in their structure and function.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight of306.45 and density of 1.98 , can influence its bioavailability and pharmacokinetics.

Preparation Methods

The preparation of 3-Chloro-4-iodobenzotrifluoride is generally achieved through a fluorination reaction. The synthetic route involves the reaction of 3-chloro-4-iodotoluene with hydrofluoric acid to obtain 3-chloro-4-iodotoluene, which is then reacted with trifluoromethanesulfonic acid to yield the target product . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound are maintained.

Comparison with Similar Compounds

3-Chloro-4-iodobenzotrifluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of halogens, which provides distinct reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

2-chloro-1-iodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJRBVGSKAKZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371477
Record name 3-Chloro-4-iodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141738-80-9
Record name 3-Chloro-4-iodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-iodobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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